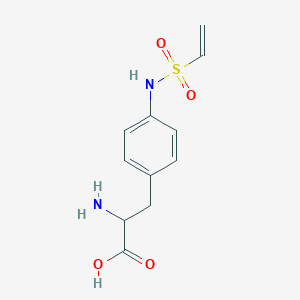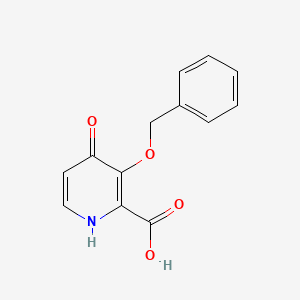
2-Bromo-4-(methylsulfonyl)-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(methylsulfonyl)-1-nitrobenzene is an organic compound with the molecular formula C7H6BrNO4S It is characterized by the presence of a bromine atom, a nitro group, and a methylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methylsulfonyl)-1-nitrobenzene typically involves the bromination of 4-(methylsulfonyl)-1-nitrobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like acetic acid or dichloromethane and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(methylsulfonyl)-1-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone group using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol), or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, hydrogen peroxide, solvents (e.g., water, acetic acid).
Major Products:
Substitution: Products depend on the nucleophile used (e.g., 2-amino-4-(methylsulfonyl)-1-nitrobenzene).
Reduction: 2-Bromo-4-(methylsulfonyl)-1-aminobenzene.
Oxidation: 2-Bromo-4-(methylsulfonyl)-1-sulfonylbenzene.
Scientific Research Applications
2-Bromo-4-(methylsulfonyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(methylsulfonyl)-1-nitrobenzene depends on the specific application and the target molecule
Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Pathways Involved: The compound may induce oxidative stress, disrupt cellular signaling pathways, or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
4-Bromo-1-(methylsulfonyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Bromo-4-(methylsulfonyl)acetophenone: Contains a ketone group instead of a nitro group, leading to different reactivity and applications.
2-Bromo-4-(methylsulfonyl)aniline: Has an amino group instead of a nitro group, affecting its chemical and biological properties.
Uniqueness: 2-Bromo-4-(methylsulfonyl)-1-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a bromine atom and a nitro group allows for versatile chemical transformations, while the methylsulfonyl group enhances its stability and solubility in organic solvents.
Properties
Molecular Formula |
C7H6BrNO4S |
|---|---|
Molecular Weight |
280.10 g/mol |
IUPAC Name |
2-bromo-4-methylsulfonyl-1-nitrobenzene |
InChI |
InChI=1S/C7H6BrNO4S/c1-14(12,13)5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |
InChI Key |
JFCFTSRBHACZAW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)


![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)


![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)




